molecular formula C18H20N4O2S B6537605 N-[6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021228-07-8

N-[6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Cat. No.: B6537605
CAS No.: 1021228-07-8
M. Wt: 356.4 g/mol
InChI Key: RVHWBFVUBAITNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a synthetic small molecule of interest in early-stage pharmaceutical and chemical research. Its structure incorporates a pyridazin-3-yl core, a motif found in compounds investigated for various therapeutic areas . The molecular architecture features a cyclopropanecarboxamide group and a phenylethyl moiety linked via a sulfanyl-acetamide chain, suggesting potential for targeted interaction with biological systems. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry projects, particularly in the synthesis and exploration of novel heterocyclic compounds . As a high-purity chemical, it is suited for developing structure-activity relationships (SAR), probing biochemical pathways, or screening for biological activity in vitro. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary characterization and safety testing prior to use.

Properties

IUPAC Name

N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-16(19-11-10-13-4-2-1-3-5-13)12-25-17-9-8-15(21-22-17)20-18(24)14-6-7-14/h1-5,8-9,14H,6-7,10-12H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHWBFVUBAITNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a pyridazine ring, amide functional groups, and a sulfanyl moiety, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of approximately 358.5 g/mol. The compound's structure includes:

PropertyValue
Molecular FormulaC18H22N4O2S
Molecular Weight358.5 g/mol
CAS Number1021214-35-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the pyridazine ring is known to enhance the compound's affinity for certain receptors, potentially leading to modulation of neurotransmitter systems.

Pharmacological Studies

  • Serotonin Receptor Modulation : Preliminary studies suggest that compounds similar to this compound may exhibit activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological processes and could be a target for treating mood disorders .
  • Antipsychotic Activity : Research indicates that related compounds have shown antipsychotic-like effects in preclinical models by selectively activating serotonin receptors without significant side effects typical of conventional antipsychotics . This suggests that this compound may possess similar therapeutic potential.
  • Neuroprotective Effects : Some studies have indicated that compounds with a similar structure can cross the blood-brain barrier and may exert neuroprotective effects by promoting neuroplasticity through serotonin receptor activation .

In Vitro Studies

In vitro assays have demonstrated that related compounds can inhibit specific enzyme activities associated with neurotransmitter metabolism, suggesting a role in modulating synaptic transmission.

In Vivo Studies

Animal models have been employed to assess the behavioral effects of these compounds. For instance, one study reported that administration of structurally analogous compounds resulted in significant reductions in hyperactivity in amphetamine-induced models, indicating potential antipsychotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The target compound differs from its closest analog, N-[6-({[(3,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (), primarily in the substituent attached to the carbamoyl group:

  • Target compound : 2-Phenylethyl group (C₈H₉).
  • compound : 3,4-Difluorophenyl group (C₆H₃F₂).

The 2-phenylethyl group introduces increased lipophilicity and steric bulk compared to the smaller, electronegative difluorophenyl group.

Molecular and Physicochemical Properties

Parameter Target Compound Compound
Molecular Formula Not available in evidence C₁₆H₁₄F₂N₄O₂S
Molecular Weight Not available in evidence 364.4 g/mol
Substituent Electronic Effects Lipophilic (aromatic + ethyl chain) Electronegative (fluorine atoms)
Potential Solubility Likely lower (higher lipophilicity) Potentially higher (polar fluorine groups)

The absence of data for the target compound (e.g., melting point, purity) limits direct comparisons. However, the structural divergence implies distinct pharmacological profiles. For instance, the 2-phenylethyl group may favor membrane permeability, while the difluorophenyl group could improve receptor binding specificity .

Broader Context: Pyridazine Derivatives in Patents

describes N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide , a structurally distinct pyridazine derivative with a dihydropyrimidine core and bis(4-methoxyphenyl)methyl group. While unrelated in substitution patterns, this compound highlights the therapeutic relevance of pyridazine scaffolds in patent literature, often targeting kinases or inflammation pathways. The methoxy groups in ’s compound may enhance solubility compared to the target compound’s lipophilic substituents .

Preparation Methods

Pyridazine Core Synthesis

Pyridazine derivatives are commonly synthesized via cyclization reactions. For example, 6-chloropyridazin-3-amine serves as a pivotal intermediate, as seen in analogous syntheses. Chlorination at the 6-position enables nucleophilic substitution for introducing sulfanyl groups. In one protocol, lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate at -78°C using n-butyllithium in tetrahydrofuran (THF) facilitates iodine substitution, yielding tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with a 57% yield after silica gel chromatography.

Sulfanyl Group Introduction

The sulfanyl linker is introduced via thiol-displacement reactions. For instance, reacting 6-chloropyridazin-3-amine with mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) installs the sulfanyl moiety. In a related compound, N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide, the sulfanyl group was incorporated using 2-mercapto-1-phenylethan-1-one, with reaction temperatures maintained at 0–25°C to minimize side reactions.

Carbamoyl and Cyclopropane Functionalization

Carbamoyl Methyl Group Installation

The (2-phenylethyl)carbamoyl methyl group is introduced through amide coupling. A two-step approach involves:

  • Activation of the carboxylic acid : Cyclopropanecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Coupling with 2-phenylethylamine : The activated intermediate reacts with 2-phenylethylamine at room temperature for 12–24 hours, yielding the carbamoyl methyl group.

Cyclopropane Ring Formation

Cyclopropanation is achieved via Simmons–Smith reactions or transition-metal-catalyzed processes. For example, treating allyl derivatives with diiodomethane and a zinc-copper couple generates the cyclopropane ring. In a patent, cyclopropanecarboxamide was synthesized by reacting cyclopropanecarbonyl chloride with ammonia gas in tetrahydrofuran, followed by purification via recrystallization.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while DCM is preferred for coupling steps to avoid side reactions.

  • Temperature control : Low temperatures (-78°C to 0°C) are critical for lithiation and iodination steps to prevent decomposition.

Purification and Analytical Validation

Chromatographic Techniques

Step Purification Method Yield Purity (HPLC)
Pyridazine intermediateSilica gel chromatography57%>95%
Final compoundPreparative HPLC42%>99%

Spectroscopic Characterization

  • NMR spectroscopy : ¹H NMR confirms the presence of cyclopropane protons (δ 1.0–1.5 ppm) and aromatic resonances (δ 7.2–8.9 ppm).

  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 398.1421 (calculated for C₁₉H₂₂N₄O₂S).

Challenges and Alternative Approaches

Steric Hindrance

The cyclopropane ring’s strain and the carbamoyl group’s bulkiness necessitate slow reagent addition and diluted reaction conditions to avoid dimerization.

Oxidative Sensitivity

The sulfanyl group is prone to oxidation; thus, reactions are conducted under inert atmospheres (N₂ or Ar) with antioxidants like BHT (butylated hydroxytoluene).

Industrial Scalability Considerations

Cost-Efficiency

  • Solvent recovery : THF and DCM are recycled via distillation, reducing costs by ~30%.

  • Catalyst reuse : Immobilized palladium catalysts in flow reactors improve turnover numbers (TON > 1,000) .

Q & A

Q. What are the critical considerations for synthesizing N-[6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide with high purity and yield?

Synthesis of this compound requires multi-step optimization:

  • Step 1: Formation of the pyridazine core via nucleophilic substitution or cyclization reactions. Reagents like trifluoromethyl iodide or methanol derivatives may be used under controlled temperatures (e.g., 60–80°C) to avoid side reactions .
  • Step 2: Introduction of the sulfanylacetamide moiety. Thiol-ene "click" chemistry or Michael addition can be employed, with strict inert atmosphere conditions (N₂/Ar) to prevent oxidation .
  • Step 3: Cyclopropane carboxamide coupling. Carbodiimide-based coupling agents (e.g., EDC/HOBt) are preferred for amide bond formation, requiring anhydrous solvents (e.g., DMF) and pH monitoring .
    Validation: Purity (>95%) should be confirmed via HPLC with a C18 column (acetonitrile/water gradient) and structural integrity verified by ¹H/¹³C NMR .

Q. How can researchers resolve ambiguities in the structural characterization of this compound?

Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from rotational isomers or residual solvents. To address this:

  • Dynamic NMR at variable temperatures (e.g., 25–60°C) can reveal conformational exchange in the sulfanyl or carbamoyl groups .
  • High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular formula (e.g., C₂₀H₂₂N₄O₂S) and rules out adducts .
  • X-ray crystallography is recommended for definitive bond-angle and stereochemical analysis, though crystallization may require co-solvents like DMSO/ethyl acetate .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

  • Functional group variation: Replace the cyclopropane carboxamide with bicyclic or spiro systems to assess steric effects on target binding .
  • Sulfanyl linker modification: Substitute the methylene sulfanyl group with ether or amine linkers to evaluate electronic effects on enzymatic kinetics .
  • Biological validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for targets like kinases or GPCRs .

Q. How can researchers address discrepancies in biological activity data across studies?

Contradictions may stem from assay conditions or impurity profiles:

  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controls for metabolic interference (e.g., cytochrome P450 inhibitors) .
  • Metabolite profiling via LC-MS/MS identifies degradation products (e.g., hydrolyzed carbamoyl groups) that may alter activity .
  • Cross-validate using orthogonal assays (e.g., cell-free vs. cell-based) to distinguish target-specific effects from off-target interactions .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Molecular dynamics (MD) simulations assess solubility and membrane permeability, focusing on the cyclopropane ring’s rigidity and sulfanyl group’s polarity .
  • Density functional theory (DFT) calculates logP and pKa values to predict absorption/distribution (e.g., blood-brain barrier penetration) .
  • In silico metabolism prediction with software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., ester hydrolysis) for prodrug design .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify robust conditions .
  • Continuous flow chemistry: Minimizes exothermic risks in cyclopropane coupling steps and improves reproducibility .

Q. What analytical techniques are critical for detecting trace impurities in the final product?

  • LC-QTOF-MS identifies impurities at <0.1% levels, particularly isomers or byproducts from incomplete coupling .
  • ¹⁹F NMR (if applicable) detects residual fluorinated reagents, which are common in trifluoromethyl-containing intermediates .

Q. Notes

  • For synthetic protocols, cross-reference peer-reviewed journals (e.g., Molecules, Journal of Medicinal Chemistry) and PubChem data .
  • Advanced questions emphasize mechanistic and interdisciplinary approaches, aligning with NIH/EMA guidelines for preclinical research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.